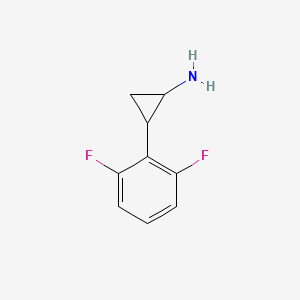

2-(2,6-Difluorophenyl)cyclopropan-1-amine

CAS No.:

Cat. No.: VC16397861

Molecular Formula: C9H9F2N

Molecular Weight: 169.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9F2N |

|---|---|

| Molecular Weight | 169.17 g/mol |

| IUPAC Name | 2-(2,6-difluorophenyl)cyclopropan-1-amine |

| Standard InChI | InChI=1S/C9H9F2N/c10-6-2-1-3-7(11)9(6)5-4-8(5)12/h1-3,5,8H,4,12H2 |

| Standard InChI Key | FPGVHAXCODNNAI-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C1N)C2=C(C=CC=C2F)F |

Introduction

2-(2,6-Difluorophenyl)cyclopropan-1-amine is a synthetic organic compound characterized by a cyclopropane ring attached to a 2,6-difluorophenyl group and an amine functional group. Its molecular formula is C9H9F2N, with a molecular weight of approximately 175.18 g/mol. The presence of fluorine atoms on the phenyl ring significantly alters its chemical and biological properties, making it a compound of interest in medicinal chemistry and synthetic organic chemistry.

Structural Features

The compound's structure includes:

-

A cyclopropane ring, which imparts rigidity and unique steric properties.

-

A 2,6-difluorophenyl group, where fluorine atoms enhance lipophilicity and metabolic stability.

-

An amine group, which serves as a reactive site for further chemical modifications.

Synthesis Pathways

The synthesis of 2-(2,6-difluorophenyl)cyclopropan-1-amine typically involves the use of difluorobenzene derivatives as starting materials. Several methods have been developed to produce this compound efficiently:

-

Cyclopropanation Reaction: Starting with 2,6-difluorobenzaldehyde, intermediates are formed via reactions with diazo compounds or ylides, followed by cyclization to introduce the cyclopropane ring.

-

Amine Functionalization: The cyclopropane intermediate is subjected to amination reactions using ammonia or primary amines under controlled conditions.

-

Enantiomeric Synthesis: Both enantiomers of the compound can be synthesized using chiral catalysts or resolution techniques, which is critical for exploring its biological activity.

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyclopropanation | Diazo compounds, catalysts | Formation of cyclopropane intermediate |

| Amination | Ammonia or primary amines | Addition of the amine group |

| Enantiomeric Resolution | Chiral catalysts | Isolation of specific enantiomers |

Potential Applications:

-

Enzyme Inhibition: Research suggests that this compound inhibits lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. LSD1 inhibition can alter gene expression profiles, offering potential therapeutic applications in cancer and other diseases related to epigenetic modifications.

-

Drug Development: As a member of the cyclopropylamine class, it shows promise in drug discovery due to its ability to interact effectively with biological targets like receptors and enzymes.

-

Pharmacokinetics: The fluorination enhances metabolic stability and bioavailability, making it suitable for medicinal applications.

Research Findings

Studies on this compound have yielded promising results:

-

Epigenetic Modulation: Preclinical studies demonstrate its ability to modulate gene expression by targeting LSD1.

-

Synthetic Versatility: Its structure allows for diverse chemical modifications that could lead to novel therapeutic agents.

-

Industrial Applications: The compound's stability and reactivity make it a valuable intermediate in organic synthesis.

Comparison with Related Compounds

To better understand the unique properties of 2-(2,6-difluorophenyl)cyclopropan-1-amine, it is compared with other fluorinated cyclopropylamines:

Table 4: Comparison with Related Compounds

| Compound Name | Fluorination Pattern | Biological Activity |

|---|---|---|

| 1-(3,4-Difluorophenyl)cyclopropanamine | Fluorines at positions 3,4 | Varied enzyme inhibition profiles |

| 1-(2-Fluorophenyl)cyclopropanamine | Single fluorine at position 2 | Lower potency and selectivity |

The unique substitution at positions 2 and 6 in the phenyl ring enhances both pharmacological activity and chemical stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume